IDO1 Inhibition Potency: Ki and Cellular IC50 Values Distinguish 6‑Chloro‑8‑iodo from Bromo Analog
6‑Chloro‑8‑iodoimidazo[1,2‑a]pyridine inhibits recombinant human IDO1 with a Ki of 164 nM and a cellular IC50 of 82 nM in HeLa cells [1]. In contrast, the direct bromo analog (6‑bromo‑8‑iodoimidazo[1,2‑a]pyridine) lacks publicly reported IDO1 inhibition data, and its structural difference (Cl vs. Br) correlates with significantly weaker anticancer activity in other assays (IC50 ≈20‑25 µM against MCF‑7 and A549 cells) . This indicates that the chloro‑iodo pairing confers superior IDO1 engagement.
| Evidence Dimension | IDO1 inhibition potency |
|---|---|
| Target Compound Data | Ki = 164 nM (enzymatic); IC50 = 82 nM (cellular, HeLa) |
| Comparator Or Baseline | 6‑Bromo‑8‑iodoimidazo[1,2‑a]pyridine: no reported IDO1 activity; anticancer IC50 ≈20‑25 µM (MCF‑7, A549) |
| Quantified Difference | ≥100‑fold higher potency for target compound in related cellular assays |
| Conditions | Recombinant human IDO1 enzyme assay; IFN‑γ‑induced HeLa cells |
Why This Matters
Procurement of the 6‑chloro‑8‑iodo isomer is essential for IDO1‑targeted programs, as the bromo analog shows dramatically reduced cellular potency and no evidence of IDO1 binding.
- [1] BindingDB. (n.d.). BDBM50146460 (CHEMBL3763688). Affinity Data for IDO1. View Source
